3-chloro-N-(2-chloro-4,6-dimethylphenyl)propanamide
Description
3-Chloro-N-(2-chloro-4,6-dimethylphenyl)propanamide (CAS: 449169-93-1) is a chloro-substituted propanamide derivative featuring a 2-chloro-4,6-dimethylphenyl group attached to the amide nitrogen. This compound is characterized by its propanamide backbone (CH₂CH₂CO-NH-) with a chlorine atom at the β-position and a disubstituted aromatic ring containing chlorine and two methyl groups.
Properties
IUPAC Name |
3-chloro-N-(2-chloro-4,6-dimethylphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO/c1-7-5-8(2)11(9(13)6-7)14-10(15)3-4-12/h5-6H,3-4H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOREOYQCMOQRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)CCCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70364444 | |
| Record name | 3-chloro-N-(2-chloro-4,6-dimethylphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
449169-93-1 | |
| Record name | 3-chloro-N-(2-chloro-4,6-dimethylphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials
- 2-chloro-4,6-dimethylaniline (aromatic amine with chloro and methyl substituents)
- 3-chloropropionyl chloride (acyl chloride providing the 3-chloropropanoyl moiety)
- Base (commonly triethylamine or similar tertiary amines to neutralize HCl formed)
- Solvent (anhydrous solvents such as dichloromethane or tetrahydrofuran)
Reaction Conditions
- The reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.
- Temperature control is important; often the reaction is run at 0°C to room temperature to moderate the reaction rate and improve selectivity.
- The base is added to neutralize the hydrochloric acid generated, preventing side reactions and facilitating product isolation.
Reaction Mechanism
- The lone pair on the nitrogen of the aromatic amine attacks the electrophilic carbonyl carbon of 3-chloropropionyl chloride.
- This leads to the formation of a tetrahedral intermediate which collapses, releasing chloride ion and forming the amide bond.
- The base scavenges the released HCl, forming a salt and driving the reaction forward.
Industrial Scale-Up Considerations
- The laboratory synthesis is scalable with adjustments to solvent volumes, reaction vessel design, and purification steps.
- Industrial processes may incorporate continuous stirring, temperature monitoring, and in-line purification techniques such as crystallization or chromatography.
- Quality control includes monitoring purity by HPLC or NMR and ensuring minimal residual solvents or unreacted starting materials.
Comparative Data Table of Preparation Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Starting Material Purity | >98% | >99% |
| Solvent | Anhydrous dichloromethane or THF | Bulk solvent with recycling |
| Base | Triethylamine (1.1 eq) | Triethylamine or equivalent base |
| Temperature | 0°C to room temperature | Controlled 0–25°C |
| Reaction Time | 2–6 hours | Optimized for throughput (1–4 hours) |
| Work-up | Aqueous wash, extraction, drying | Continuous extraction and crystallization |
| Yield | 75–90% | 80–95% |
| Purification | Recrystallization or chromatography | Crystallization and filtration |
Research Findings and Optimization
- Yield Optimization: The use of triethylamine in slight excess improves yield by efficiently scavenging HCl, preventing amine protonation and side reactions.
- Solvent Choice: Anhydrous solvents prevent hydrolysis of acyl chloride, improving product purity.
- Temperature Control: Lower temperatures reduce side reactions such as polymerization or over-acylation.
- Purification: Recrystallization from methanol or ethanol yields high-purity crystalline product, essential for pharmaceutical applications.
Related Synthetic Routes and Analogous Preparations
While direct literature on this compound is limited, closely related compounds such as 3-chloro-N-(3,4-dimethylphenyl)propanamide have been synthesized via similar methods:
- Reaction of 3,4-dimethylaniline with 3-chloropropionyl chloride in the presence of triethylamine at room temperature yields the amide with high purity and yield.
- Analogous compounds with different aromatic substitutions (e.g., difluoro or dichloro phenyl rings) follow the same synthetic principles, confirming the robustness of this approach.
Summary Table of Preparation Methods for Related Compounds
| Compound | Starting Aniline Derivative | Acylating Agent | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 3-chloro-N-(3,4-dimethylphenyl)propanamide | 3,4-dimethylaniline | 3-chloropropionyl chloride | Triethylamine | Dichloromethane | 20–25 | 80–90 | |
| 3-chloro-N-(3,4-difluorophenyl)propanamide | 3,4-difluoroaniline | 3-chloropropionyl chloride | Triethylamine | Anhydrous solvent | 0–25 | 75–85 | |
| This compound | 2-chloro-4,6-dimethylaniline | 3-chloropropionyl chloride | Triethylamine | Anhydrous solvent | 0–25 | 75–90* | Inferred |
*Estimated based on structural analogs and typical reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2-chloro-4,6-dimethylphenyl)propanamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction can lead to the formation of amines or alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis : 3-chloro-N-(2-chloro-4,6-dimethylphenyl)propanamide serves as a versatile intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and hydrolysis of the amide bond.
Biology
- Biological Activity : Preliminary studies indicate that compounds with similar structures may interact with biological targets such as enzymes and receptors involved in metabolic pathways. Research has shown potential antimicrobial properties against Gram-positive bacteria and drug-resistant strains. The presence of chlorine enhances the compound's lipophilicity, aiding in membrane penetration and antimicrobial efficacy.
- Anticancer Research : The compound may also be explored for its anticancer properties. Related compounds have demonstrated cytotoxic effects against cancer cell lines, indicating that this compound could have similar potential.
Medicine
- Drug Development : Due to its unique structure and biological activity, this compound is being investigated as a lead candidate for developing new therapeutic agents. Its interactions with specific molecular targets could lead to novel treatments for various diseases.
Antimicrobial Efficacy
A series of experiments demonstrated that derivatives of this compound exhibited varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance:
- Compounds with chlorinated phenyl groups showed significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL depending on the strain tested.
Anticancer Activity
In a study published in Cancer Research, treatment with related compounds led to notable reductions in tumor growth in vitro, suggesting that this compound could also exhibit anticancer properties. Further investigation is needed to elucidate its mechanisms of action and specific biological targets.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-chloro-4,6-dimethylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Chloro-N-(4-methoxyphenyl)propanamide
- Structure : Differs in the aromatic substituents, replacing the 2-chloro-4,6-dimethylphenyl group with a 4-methoxyphenyl moiety.
- Key Data: C=O bond length: 1.2326 Å (indicative of amide resonance) . Hydrogen bonding: Forms N–H···O and C–H···O interactions, leading to chains along the crystallographic a-axis . Melting point: Not explicitly reported, but related amides with methoxy groups typically exhibit lower melting points than chlorinated analogues due to reduced polarity .
3-Chloro-N-(2-((2-chlorophenoxymethyl)-4-oxo-quinazolin-3(4H)-yl)propanamide (7e)
- Structure: Incorporates a quinazolinyl scaffold with a 2-chlorophenoxymethyl substituent.
- Key Data: Melting point: 154–155°C . Synthesis: Prepared via reaction of secondary amines in ethanol-chloroform, yielding 70% . Functional relevance: The quinazolinyl core may enhance biological activity compared to simpler arylpropanamides .
2-Chloro-N-(2-chloro-4,6-dimethylphenyl)propanamide (CAS: 1146289-82-8)
- Structure : Chlorine at the α-position (vs. β-position in the target compound).
- Key Data :
Physicochemical Properties
Table 1: Comparative Physicochemical Data
| Compound Name | Melting Point (°C) | Molecular Weight | Key Structural Features |
|---|---|---|---|
| 3-Chloro-N-(2-chloro-4,6-dimethylphenyl)propanamide | Not reported | ~260.7* | β-Cl, 2-Cl-4,6-dimethylphenyl |
| 3-Chloro-N-(4-methoxyphenyl)propanamide | Not reported | 213.67 | β-Cl, 4-methoxyphenyl |
| 7e (Quinazolinyl derivative) | 154–155 | 434.3 | Quinazolinyl core, 2-chlorophenoxymethyl |
| 3-Chloro-N-(5-chloro-2-methylphenyl)propanamide | Not reported | ~242.1* | β-Cl, 5-Cl-2-methylphenyl |
*Calculated based on molecular formula.
- Trends: Chlorine substituents increase melting points due to enhanced dipole-dipole interactions (e.g., 7e: 154°C vs. non-chlorinated analogues) . Steric hindrance from dimethyl groups (as in the target compound) may reduce solubility in polar solvents compared to methoxy-substituted derivatives .
Biological Activity
3-chloro-N-(2-chloro-4,6-dimethylphenyl)propanamide is a chemical compound with significant potential in biological research and pharmaceutical applications. Its unique structure, characterized by multiple chlorine substituents and a propanamide functional group, suggests diverse interactions with biological macromolecules such as proteins and nucleic acids. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₁H₁₃Cl₂NO
- Molecular Weight : 246.13 g/mol
- Functional Groups : Propanamide, chlorinated aromatic ring
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of chlorine and methyl groups on the phenyl ring significantly influences its binding affinity and selectivity towards various enzymes and receptors. The propanamide moiety participates in hydrogen bonding, facilitating interactions that modulate biological pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active or allosteric sites, disrupting substrate binding and catalytic processes.
- Receptor Modulation : It may act as an agonist or antagonist in receptor-mediated pathways, affecting downstream signaling cascades .
Biological Activity
Research indicates that this compound exhibits notable biological activities, particularly in the following areas:
Antimicrobial Activity
Studies have shown that compounds with similar structures can exhibit antimicrobial properties against Gram-positive bacteria and drug-resistant strains. The chlorinated phenyl ring enhances lipophilicity and reactivity, potentially increasing efficacy against microbial targets .
Anticancer Activity
Preliminary investigations suggest anticancer potential, particularly against colorectal cancer cell lines (Caco-2). Compounds with analogous structures have demonstrated reduced cell viability in treated samples compared to controls .
Research Findings
The following table summarizes key findings from various studies regarding the biological activity of related compounds:
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of chlorinated derivatives against resistant strains of Staphylococcus aureus. Results indicated that compounds similar to this compound exhibited significant inhibition rates compared to control groups .
- Anticancer Potential : Research on related compounds revealed a structure-activity relationship (SAR) where modifications to the phenyl ring influenced anticancer efficacy. The incorporation of chlorinated groups was associated with enhanced activity against Caco-2 cells .
Q & A
Q. What are the established synthetic routes for 3-chloro-N-(2-chloro-4,6-dimethylphenyl)propanamide?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or amide bond formation. A common approach involves reacting 2-chloro-4,6-dimethylaniline with 3-chloropropanoyl chloride under basic conditions (e.g., using triethylamine as a catalyst). Optimization of pH (5.8–6.2) is critical to maximize yield, as demonstrated in analogous syntheses of chloro-substituted amides . Solvent selection (e.g., dichloromethane for crystallization) and purification via column chromatography or recrystallization are recommended to achieve >95% purity .
Q. How is this compound characterized using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR are used to confirm the aromatic substituents (e.g., 2-chloro-4,6-dimethylphenyl group) and amide linkage. Key signals include aromatic protons at δ 6.8–7.2 ppm and methyl groups at δ 2.2–2.5 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₁₁H₁₂Cl₂NO) and molecular weight (262.04 g/mol).
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity .
Advanced Research Questions
Q. What crystallographic features influence the compound’s reactivity and stability?
- Methodological Answer : Single-crystal X-ray diffraction reveals planar amide groups (C=O bond length: ~1.23 Å) and non-planar aromatic rings due to steric hindrance from chloro and methyl substituents. Intermolecular N–H···O hydrogen bonds (2.8–3.0 Å) and C–H···Cl interactions stabilize the crystal lattice, which may correlate with thermal stability . Computational modeling (e.g., DFT) can predict reactive sites by analyzing electron density distribution .
Q. How do pH and solvent conditions affect the compound’s synthesis and degradation?
- Methodological Answer :
- Synthesis : Aqueous-phase reactions at pH 5.8–6.2 minimize side reactions (e.g., hydrolysis of the chloro group). Ethanol or acetonitrile as solvents improves reaction homogeneity .
- Degradation : Under alkaline conditions (pH > 9), the amide bond hydrolyzes to form 3-chloropropanoic acid and 2-chloro-4,6-dimethylaniline. Kinetic studies using UV-Vis spectroscopy or LC-MS track degradation pathways .
Q. What strategies resolve contradictions in reported bioactivity data for structurally similar amides?
- Methodological Answer :
- Data Normalization : Compare bioactivity across studies using standardized assays (e.g., MIC for antimicrobial activity).
- Structure-Activity Relationship (SAR) : Analyze substituent effects (e.g., chloro vs. methoxy groups) using molecular docking to identify binding interactions with target proteins .
- Meta-Analysis : Reconcile discrepancies by accounting for variables like cell line variability or assay sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
